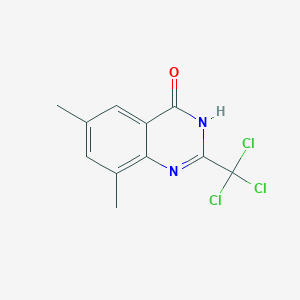
6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone is a heterocyclic organic compound that has been widely studied in scientific research. It is also known as DCQ or trichloromethylquinazoline and has a molecular formula of C11H8Cl3N3O.
Mecanismo De Acción
The mechanism of action of 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to act by interfering with various cellular processes, such as DNA replication and protein synthesis. It has also been suggested that it may induce apoptosis, or programmed cell death, in certain types of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells. It has also been found to have antiviral and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone for lab experiments is its ability to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone. One area of interest is the development of new anticancer drugs based on its structure and mechanism of action. Another area of research is the investigation of its potential use as an antiviral or antibacterial agent. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone can be achieved through various methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dimethylquinoline with trichloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product and hydrogen chloride as a by-product.
Aplicaciones Científicas De Investigación
6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.
Propiedades
IUPAC Name |
6,8-dimethyl-2-(trichloromethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2O/c1-5-3-6(2)8-7(4-5)9(17)16-10(15-8)11(12,13)14/h3-4H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNCJTTXGJSCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6966229 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

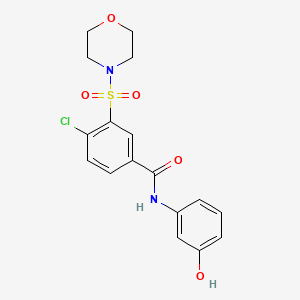

![4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide](/img/structure/B6083525.png)
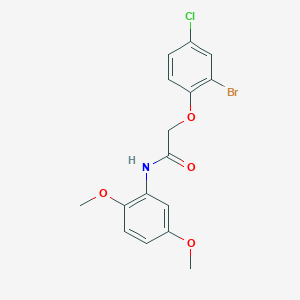
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)
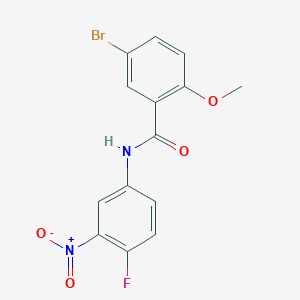
![3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6083570.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6083584.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6083590.png)
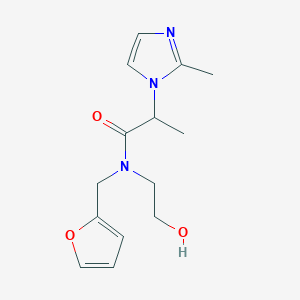
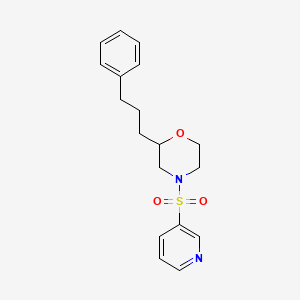
![N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6083610.png)
![N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B6083616.png)